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Compound of Interest

Compound Name: 3-Bromotoluene-d7

Cat. No.: B13942534

Get Quote

CAS: 1185318-69-7 | Formula:

| M.W.: 178.08 g/mol

Executive Summary
3-Bromotoluene-d7 (Perdeuterated 3-Bromotoluene) is a high-value Stable Isotope Labeled

(SIL) internal standard used primarily in the quantitative analysis of halogenated aromatic

hydrocarbons via GC-MS and LC-MS. Its utility stems from its physicochemical identity to the

non-deuterated analyte (3-Bromotoluene) while providing a distinct mass shift (+7 Da) that

eliminates cross-interference.

This technical guide provides a comprehensive breakdown of the spectral fingerprints (NMR,

MS, IR) required to validate the identity and isotopic purity of this compound. It is designed for

analytical chemists and quality control scientists requiring rigorous validation protocols.

Molecular Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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Before spectral analysis, the fundamental physicochemical constants must be established to

ensure proper handling and method development.

Property Data Value Notes

IUPAC Name 1-Bromo-3-methylbenzene-d7 -

CAS Registry 1185318-69-7 Specific to the d7 isotopologue

Appearance Clear, colorless liquid
Darkens upon light exposure

(photolysis)

Boiling Point ~184 °C (predicted)
Similar to protio-analog (183.7

°C)

Density ~1.49 g/mL
Higher than protio (1.41 g/mL)

due to D vs H mass diff.[1][2]

Isotopic Enrichment 98 atom % D
Critical for MS quantitation to

avoid "M-1" overlap

Mass Spectrometry (MS): The Fingerprint
Mass spectrometry is the primary method for validating the isotopic incorporation of 3-
Bromotoluene-d7. The spectrum is characterized by two distinct features: the bromine isotopic

pattern and the deuterium mass shift.

Molecular Ion Cluster ( )
Unlike simple hydrocarbons, 3-Bromotoluene-d7 displays a "twin peaks" molecular ion

signature due to the natural abundance of Bromine isotopes (

and

) which exist in an approximate 1:1 ratio.

Protio-Analog (Parent): Peaks at m/z 170 and 172.[1]

Deuterated (d7): Shift of +7 mass units.

Key Diagnostic Peaks:
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m/z 177:

m/z 179:

Fragmentation Pathway
The base peak typically results from the loss of the bromine atom, forming the stable tropylium

ion. In the d7 variant, this ion is fully deuterated.

Loss of Br:

and

.

Base Peak:m/z 98 (

), corresponding to the deuterated tropylium cation.

MS Fragmentation Logic (Visualization)

Key

Molecular Ion (79-Br)
m/z 177

Base Peak (Tropylium-d7)
[C7D7]+
m/z 98

- Br(79)

Molecular Ion (81-Br)
m/z 179

- Br(81)

Cyclopentadienyl-d5
[C5D5]+
m/z 70

- C2D2 (Acetylene-d2)

Blue: Molecular Ion Red: Base Peak
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Click to download full resolution via product page

Figure 1: Electron Ionization (EI) fragmentation pathway showing the convergence of bromine

isotopologues into the common deuterated tropylium ion.

NMR Spectroscopy: The Purity Check
Nuclear Magnetic Resonance (NMR) is utilized differently for deuterated standards than for

standard organic molecules.

Proton NMR ( -NMR) - "The Silent Spectrum"
For a high-purity d7 compound, the

-NMR spectrum should be effectively "silent."

Objective: Detect isotopic impurities (incomplete deuteration).

Observation: Any peaks observed in the aromatic region (7.0–7.4 ppm) or methyl region

(~2.3 ppm) indicate the presence of residual hydrogen (

isotopologues).

Protocol: Run a high-gain scan. Integrate residual peaks against a known internal standard

(e.g., TMS) to calculate atom % D.

Carbon-13 NMR ( -NMR)
The

spectrum will show chemical shifts similar to the parent molecule but with complex splitting due
to Carbon-Deuterium (

) coupling.
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Carbon Position
Approx.[2][3] Shift
(ppm)

Multiplicity (J-
Coupling)

Explanation

Methyl (

)
~20.5 ppm

Septet (

Hz)

Coupled to 3

Deuteriums (

)

Aromatic C-D 122 - 138 ppm
Triplet (

Hz)

Coupled to 1

Deuterium

C-Br (Ipso) ~122 ppm Singlet (Broad)

No attached D, but

broadened by

neighbors

Note: Deuterium has a spin of 1. Multiplicity is calculated as

, where

is the number of attached D atoms and

.

Infrared Spectroscopy (IR)
The Kinetic Isotope Effect (KIE) causes vibrational frequencies to shift to lower wavenumbers

because deuterium is heavier than hydrogen (

).

C-H Stretch (Parent): 3000–3100

(Aromatic), 2900–2950

(Alkyl).

C-D Stretch (d7 Analog): 2200–2350

.

Validation: The absence of strong bands >3000
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confirms high isotopic purity.

Experimental Protocol: Batch Validation
To validate a new batch of 3-Bromotoluene-d7 for use in regulated drug development (GLP)

or environmental analysis.

Reagents & Setup
Solvent: Chloroform-d (

) is NOT recommended for

-NMR purity checks if looking for trace protons, as the solvent peak can mask signals. Use

(with external lock) or Acetone-d6 if necessary.

Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® or equivalent) for

quantitative NMR (qNMR).

Step-by-Step Workflow
Sample Preparation: Dissolve 10 mg of 3-Bromotoluene-d7 in 600

of solvent.

Acquisition (MS): Inject 1

into GC-MS (Split 1:50). Verify m/z 177/179 ratio is ~1:1.

Acquisition (NMR):

Run

-NMR (64 scans minimum).

Integrate regions 2.0-2.5 ppm and 6.5-7.5 ppm.

Pass Criteria: Integral area < 2% of equivalent molar mass of protonated standard.

Storage: Store at 2-8°C in amber glass to prevent photolytic debromination.
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Validation Logic Diagram
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Figure 2: Quality Control decision matrix for releasing stable isotope standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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